(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
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Overview
Description
(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methoxy group and a trifluoromethyl group, as well as a pyrrole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as methanol and trifluoromethyl iodide.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the piperidine and pyrrole rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for methoxy substitution, trifluoromethyl iodide for trifluoromethyl substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone: Unique due to its combination of a piperidine ring with methoxy and trifluoromethyl substituents and a pyrrole ring with a methyl substituent.
(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrazol-2-yl)methanone: Similar structure but with a pyrazole ring instead of a pyrrole ring.
(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-imidazol-2-yl)methanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-17-7-3-4-10(17)11(19)18-8-5-12(20-2,6-9-18)13(14,15)16/h3-4,7H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSNHZJKQKTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(CC2)(C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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